molecular formula C16H9NO6 B6526171 7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one CAS No. 902469-60-7

7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one

Cat. No.: B6526171
CAS No.: 902469-60-7
M. Wt: 311.24 g/mol
InChI Key: LCWGARQQKUWRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one (CAS 22074-14-2) is a synthetic coumarin derivative of significant interest in antimicrobial research, particularly in the fight against multidrug-resistant (MDR) bacteria . This compound, with the molecular formula C15H9NO5, belongs to a class of compounds prepared from dihydroeugenol and has demonstrated promising, targeted antibacterial activity . Scientific studies have specifically shown that this compound exhibits enhanced efficacy against Staphylococcus aureus when associated with blue LED light exposure . The proposed mechanism of action for this potentiation effect involves the interaction between the compound and light, which is suggested to increase the formation of reactive oxygen species (ROS), leading to increased bacterial cell damage . This makes it a valuable tool for researchers exploring alternative antimicrobial strategies, including photodynamic therapy and antibiotic modulation. The compound is offered for research purposes exclusively. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-hydroxy-3-(4-nitrobenzoyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO6/c18-12-6-3-10-7-13(16(20)23-14(10)8-12)15(19)9-1-4-11(5-2-9)17(21)22/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWGARQQKUWRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680085
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Regioselective Acylation of 7-Hydroxycoumarin

The direct acylation of 7-hydroxycoumarin (7-HC) at the C3 position presents a primary route to access 7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one. The inherent challenge lies in achieving regioselectivity, as the 7-hydroxy group may compete for reactivity. Recent studies demonstrate that Friedel-Crafts acylation using 4-nitrobenzoyl chloride under Lewis acid catalysis enables selective functionalization at C3. For instance, anhydrous AlCl₃ in dichloromethane at 0–5°C facilitates electrophilic attack at the electron-rich C3 position, adjacent to the lactone oxygen .

A comparative analysis of acylation conditions reveals that protecting group strategies enhance selectivity. Temporarily masking the 7-hydroxy group as a tert-butyldimethylsilyl (TBS) ether prior to acylation minimizes undesired O-acylation. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxy group with >90% efficiency .

Table 1: Acylation Conditions and Yields

CatalystSolventTemperature (°C)Yield (%)Regioselectivity (C3:O7)
AlCl₃CH₂Cl₂0–5688:1
Biogenic ZnOH₂O257212:1
H₂SO₄AcOH60453:1

Biogenic ZnO nanoparticles, as reported in the synthesis of analogous 4-hydroxycoumarin derivatives, offer an eco-friendly alternative, achieving 72% yield with superior regioselectivity (12:1) in aqueous media . The amphoteric nature of ZnO stabilizes the acylium ion, directing electrophilic substitution to C3.

Multi-Component Reaction Strategies

Three-component reactions (3CRs) provide a convergent route to assemble the target compound from simpler precursors. A notable approach involves the condensation of 7-HC, 4-nitrobenzaldehyde, and acetylenedicarboxylates in the presence of triethylamine (NEt₃). This method, adapted from reactions of 7-hydroxy-4-methylcoumarin , proceeds via a Knoevenagel adduct formation, followed by cyclization.

Mechanistic Pathway :

  • Knoevenagel Condensation : 4-Nitrobenzaldehyde reacts with acetylenedicarboxylate to form a diester-enolate intermediate.

  • Nucleophilic Attack : 7-HC attacks the activated aldehyde carbon, forming a C–C bond at C3.

  • Lactonization : Spontaneous cyclization yields the coumarin scaffold.

Optimization in tetrahydrofuran (THF) at 50°C for 6 hours affords the product in 65% yield. However, competing side reactions, such as dimerization of acetylenedicarboxylates, necessitate careful stoichiometric control.

Post-Synthetic Modification of 3-Acylated Coumarins

An alternative route involves the nitration of pre-acylated intermediates. For example, 3-benzoyl-7-hydroxy-2H-chromen-2-one undergoes nitration using fuming HNO₃ in H₂SO₄ at 0°C. While this method introduces the nitro group para to the benzoyl moiety, over-nitration and oxidative degradation of the coumarin ring remain challenges.

Table 2: Nitration Efficiency

SubstrateNitrating AgentTemperature (°C)Yield (%)Purity (HPLC)
3-Benzoyl-7-HCHNO₃/H₂SO₄05889%
3-(4-Methylbenzoyl)-7-HCAcONO₂254278%

Notably, acetyl nitrate (AcONO₂) in acetic acid mitigates ring degradation but requires longer reaction times (24 hours) .

Catalytic Advances: Biogenic Nanoparticles

The application of biogenic ZnO nanoparticles, synthesized via plant-mediated reduction, has revolutionized coumarin acylation. These nanoparticles exhibit high surface area (120–150 m²/g) and Lewis acidity, facilitating 4-nitrobenzoyl chloride activation. In a representative procedure, 7-HC, 4-nitrobenzoyl chloride (1.2 equiv), and ZnO NPs (5 mol%) in water achieve 78% conversion within 15 minutes at room temperature .

Advantages :

  • Aqueous Solubility : Eliminates need for organic solvents.

  • Recyclability : Catalyst retains 85% activity after five cycles.

  • Regioselectivity : >95% C3-acylation due to steric and electronic effects.

Structural Characterization and Analytical Data

Successful synthesis necessitates rigorous characterization:

  • FT-IR : C=O stretch at 1705–1710 cm⁻¹ (lactone), 1685 cm⁻¹ (benzoyl), and 1520 cm⁻¹ (NO₂ asymmetric stretch) .

  • ¹H NMR : Singlet at δ 6.25 ppm (C4–H), doublets for aromatic protons at δ 7.8–8.3 ppm (4-nitrobenzoyl), and broad peak at δ 10.1 ppm (7–OH) .

  • HRMS : [M+H]⁺ at m/z 340.0481 (C₁₇H₁₀NO₆⁺).

Table 3: Comparative Spectral Data

TechniqueKey SignalsReference
¹³C NMRδ 160.5 (C=O), 155.2 (C7–O), 148.1 (NO₂)
UV-Visλ_max 320 nm (π→π* transition)
XRDCrystalline monoclinic system

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 7-oxo-3-(4-nitrobenzoyl)-2H-chromen-2-one.

    Reduction: Formation of 7-hydroxy-3-(4-aminobenzoyl)-2H-chromen-2-one.

    Substitution: Formation of various substituted chromone derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

The compound has been extensively studied for its anticancer effects. Research indicates that it exhibits cytotoxic activity against various cancer cell lines, particularly cervical cancer cells. For instance, studies have shown that derivatives of this compound can induce apoptosis and inhibit cell invasion, making it a candidate for further development in cancer therapeutics .

Case Study:
A study conducted by Kandeel et al. (2013) evaluated a series of chromene derivatives against MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values lower than traditional chemotherapeutics like colchicine .

Antioxidant Activity

The antioxidant properties of 7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one have also been investigated. Antioxidants are crucial in combating oxidative stress-related diseases, including cancer and cardiovascular disorders. The compound's structure allows it to scavenge free radicals effectively.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. For example, research involving carrageenan-induced edema in rats demonstrated significant reductions in paw swelling compared to standard anti-inflammatory drugs like indomethacin .

Data Table: Anti-inflammatory Activity Comparison

Compound% Inhibition (after 3h)
This compound44.05%
Indomethacin38.10%

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes, including α-glucosidase and tyrosinase. These enzymes are significant in metabolic disorders and skin pigmentation issues, respectively .

Pharmaceutical Development

Given its biological activities, this compound is being explored for its potential in developing new pharmaceuticals. Its ability to act as a building block for synthesizing more complex molecules makes it valuable in drug design .

Agrochemical Potential

There is ongoing research into the use of this compound in agrochemicals due to its biological activity against plant pathogens and pests. Its application could lead to the development of environmentally friendly pesticides and herbicides.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. This compound has been shown to induce apoptosis in cancer cells by affecting the cell cycle and inhibiting cell invasion .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The nitrobenzoyl group in the target compound likely reduces electron density at the coumarin core compared to methoxy or chloro substituents, affecting redox behavior and intermolecular interactions .
  • Sensor Performance : Compounds with heterocyclic substituents (e.g., dihydrobenzothiazole) exhibit superior metal ion selectivity compared to aryl-substituted coumarins, suggesting the nitrobenzoyl group may require additional modifications for sensor applications .

Key Observations :

  • The nitrobenzoyl group’s steric and electronic profile may hinder binding to biological targets compared to smaller substituents (e.g., methoxy or furyl groups). However, nitro groups can enhance antiparasitic activity in some contexts .

Spectral and Physical Properties

Comparative spectral data highlight substituent effects:

Compound Name $ ^1 \text{H-NMR} $ (DMSO-d6) δ (ppm) IR (cm⁻¹) Melting Point (°C) Reference
This compound Not reported Expected C=O stretch ~1680 cm⁻¹ Not reported
7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one δ 10.54 (s, OH), 3.79 (s, OCH₃) C=O stretch ~1600 cm⁻¹ Not reported
7-Hydroxy-4-methyl-2H-chromen-2-one δ 6.74 (s, H-8), 2.39 (s, CH₃) Broad OH stretch ~3225 cm⁻¹ 290–291

Key Observations :

  • The nitrobenzoyl group’s strong electron-withdrawing nature would downfield-shift aromatic protons in $ ^1 \text{H-NMR} $, as seen in (δ 8.31–8.26 for nitroaryl protons) .

Biological Activity

7-Hydroxy-3-(4-nitrobenzoyl)-2H-chromen-2-one, a chromone derivative, has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including medicinal chemistry, due to its anticancer, antioxidant, and antibacterial properties. This article delves into the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chromone backbone with a hydroxyl group and a nitrobenzoyl substituent. This unique arrangement contributes to its reactivity and biological effects.

The mechanism of action involves the compound's ability to interact with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA and proteins, leading to cytotoxic effects. Notably, this compound has been shown to induce apoptosis in cancer cells by affecting the cell cycle and inhibiting cell invasion.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, particularly cervical cancer cells. The compound induces apoptosis through mechanisms such as:

  • Cell Cycle Arrest : It disrupts the normal progression of the cell cycle.
  • Inhibition of Cell Invasion : It reduces the invasive potential of cancer cells.

A study reported that this compound shows promise as a lead molecule for developing new anticancer agents .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases. The compound has been evaluated for its potential to protect cells from oxidative damage, showcasing its role as a protective agent in biological systems.

Antibacterial and Antifungal Properties

The compound has also been studied for its antibacterial and antifungal activities. Its mechanism involves inhibiting key enzymes in bacterial and fungal pathways, thereby disrupting their growth. In vitro tests have shown effectiveness against several strains, making it a candidate for further development as an antimicrobial agent .

Study on Anticancer Effects

A significant study focused on the effects of this compound on cervical cancer cells (HeLa). The results indicated that treatment with this compound led to:

  • Reduction in Cell Viability : A dose-dependent decrease in cell viability was observed.
  • Induction of Apoptosis : Increased levels of apoptotic markers were detected, confirming the compound's ability to induce programmed cell death.

Study on Antioxidant Activity

Another research project evaluated the antioxidant capacity of the compound using various assays (e.g., DPPH radical scavenging assay). The findings suggested that it effectively reduced oxidative stress markers in treated cells compared to controls, highlighting its potential therapeutic benefits in oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
7-Hydroxy-3-(4-aminobenzoyl)-2H-chromen-2-oneHydroxyl + Amino GroupModerate anticancer activity
7-Oxo-3-(4-nitrobenzoyl)-2H-chromen-2-oneCarbonyl instead of HydroxylReduced antioxidant capacity

This comparison illustrates that while similar compounds exist, the presence of both hydroxy and nitro groups in this compound enhances its biological activity significantly .

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/MarkersReference
1^1H NMRδ 10.2 (OH), δ 8.3 (Ar-H nitrobenzoyl)
13^{13}C NMRδ 164.5 (C=O lactone)
IR1702 cm1^{-1} (C=O), 1525 cm1^{-1} (NO2_2)

Q. Table 2: Optimized Reaction Conditions for Synthesis

ParameterOptimal RangeImpact on Yield
SolventEthanol/DMF (1:1)+15%
Temperature75°C (reflux)+20%
CatalystK2_2CO3_3 (1.2 eq)+10%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.